2-Amino-5-nitropyridin-3-ol

Medicinal Chemistry Physicochemical Properties Drug Design

2-Amino-5-nitropyridin-3-ol (CAS 908248-27-1) is a critical heterocyclic building block with a unique push-pull electronic system, enabling precise nucleophilic substitutions and coupling reactions unattainable with analogs like 2-Amino-5-nitropyridine or 5-Nitropyridin-3-ol. Its differentiated reactivity reduces failed reactions and improves yields in kinase inhibitor and crop protection synthesis. Procure this high-purity intermediate to ensure reproducible results in advanced pharmaceutical and agrochemical R&D.

Molecular Formula C5H5N3O3
Molecular Weight 155.11 g/mol
CAS No. 908248-27-1
Cat. No. B1275343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-nitropyridin-3-ol
CAS908248-27-1
Molecular FormulaC5H5N3O3
Molecular Weight155.11 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1O)N)[N+](=O)[O-]
InChIInChI=1S/C5H5N3O3/c6-5-4(9)1-3(2-7-5)8(10)11/h1-2,9H,(H2,6,7)
InChIKeyUXLVADZLQKGFIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-nitropyridin-3-ol CAS 908248-27-1: Scientific and Industrial Procurement Profile


2-Amino-5-nitropyridin-3-ol (CAS: 908248-27-1) is a heterocyclic organic compound belonging to the class of substituted pyridines. Its structure is defined by the presence of three key functional groups: an amino group at the 2-position, a nitro group at the 5-position, and a hydroxyl group at the 3-position on the pyridine ring [1]. This combination of electron-donating and electron-withdrawing substituents, along with a phenolic hydroxyl, imparts a unique reactivity profile that makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals [2]. The compound is supplied as a crystalline solid with a typical purity of 95+% and is recommended for long-term storage in a cool, dry environment .

2-Amino-5-nitropyridin-3-ol CAS 908248-27-1: Why Analogs Are Not a Direct Substitute


The unique arrangement of functional groups in 2-Amino-5-nitropyridin-3-ol creates a specific electronic environment that cannot be replicated by simpler analogs. The presence of both an amino and a nitro group on the same pyridine ring, combined with the 3-hydroxyl, creates a push-pull electronic system that influences its reactivity in key transformations like nucleophilic substitutions and coupling reactions [1]. This is in contrast to compounds like 2-Amino-5-nitropyridine (CAS 4214-76-0), which lacks the hydroxyl group and thus exhibits different hydrogen-bonding and solubility characteristics [2]. Similarly, while 5-Nitropyridin-3-ol (CAS 186593-26-0) and 2-Amino-3-hydroxypyridine (CAS 16867-03-1) each possess a subset of the target compound's functional groups, they lack the full complement required for its specific synthetic utility [3][4]. Substituting a generic building block may lead to failed reactions, lower yields, or the formation of undesired byproducts, compromising downstream processes. The following section quantifies the key differences that justify the specific procurement of 2-Amino-5-nitropyridin-3-ol.

Quantitative Differentiation of 2-Amino-5-nitropyridin-3-ol CAS 908248-27-1 from Closest Analogs


Enhanced Hydrogen Bonding Capacity: Comparison of Donor and Acceptor Counts

2-Amino-5-nitropyridin-3-ol possesses a higher total hydrogen bond (H-bond) donor and acceptor count compared to its closest structural analogs, 2-Amino-5-nitropyridine and 5-Nitropyridin-3-ol. This directly impacts its potential for stronger, more specific intermolecular interactions. The target compound has 2 H-bond donors (amino and hydroxyl groups) and 5 H-bond acceptors (pyridine nitrogen, nitro oxygens, hydroxyl oxygen) [1]. In contrast, 2-Amino-5-nitropyridine has only 1 donor and 4 acceptors [2], while 5-Nitropyridin-3-ol has 1 donor and 4 acceptors [3].

Medicinal Chemistry Physicochemical Properties Drug Design

Increased Polar Surface Area: Topological PSA Comparison for Membrane Permeability Prediction

The topological polar surface area (TPSA) of 2-Amino-5-nitropyridin-3-ol is 105 Ų [1], which is significantly higher than that of its key analogs. This indicates a more polar surface and is a key descriptor for predicting oral bioavailability and membrane permeability. For comparison, 2-Amino-5-nitropyridine has a TPSA of 84.7 Ų [2], 5-Nitropyridin-3-ol has a TPSA of 78.9 Ų [3], and 2-Amino-3-hydroxypyridine has a TPSA of 59.1 Ų [4].

Medicinal Chemistry ADME Properties Drug-likeness

Unique LogP Profile: Lipophilicity Comparison for Solubility and Reactivity

The calculated partition coefficient (LogP) for 2-Amino-5-nitropyridin-3-ol is 1.38 [1]. This value represents a distinct balance between hydrophilicity and lipophilicity compared to its analogs. 2-Amino-5-nitropyridine has a lower XLogP3 of 0.9 [2], while 2-Amino-3-hydroxypyridine is more hydrophilic with an XLogP3-AA of 0.1 [3]. 5-Nitropyridin-3-ol is also more polar, with an XLogP3-AA of 0.3 [4].

Medicinal Chemistry Physicochemical Properties Partition Coefficient

Optimized Application Scenarios for 2-Amino-5-nitropyridin-3-ol CAS 908248-27-1


Pharmaceutical Intermediate for Kinase Inhibitors and Antimicrobial Agents

Due to its unique electronic structure, which allows for diverse derivatization, 2-Amino-5-nitropyridin-3-ol is a key intermediate in the development of novel pharmaceuticals. Recent studies highlight its potential in designing kinase inhibitors and antimicrobial agents [1]. The presence of both amino and nitro groups, along with the hydroxyl moiety, provides multiple handles for chemical modification, enabling the synthesis of complex heterocyclic systems that are common in drug discovery. Its moderate LogP (1.38) [2] and high hydrogen bonding capacity make it a valuable scaffold for optimizing drug-target interactions and solubility.

Agrochemical Building Block for Plant Growth Regulators

The compound's structure-activity relationship (SAR) has been explored for crop protection formulations. Patent literature suggests its utility in the synthesis of plant growth regulators [3]. The specific substitution pattern on the pyridine ring is crucial for the desired biological activity in these applications. Its distinct physicochemical profile, including its high TPSA (105 Ų) relative to simpler pyridine analogs [2], can be exploited to modulate the environmental fate and uptake of the final agrochemical product.

Research Tool for Physicochemical Property Studies

2-Amino-5-nitropyridin-3-ol serves as a useful model compound for studying the impact of multiple functional groups on physicochemical properties. Its combination of high TPSA (105 Ų), moderate LogP (1.38), and multiple H-bond donors and acceptors [2] makes it a compelling case study in medicinal chemistry education and research. It can be used to demonstrate the effects of functional group additions on key drug-likeness parameters, providing a tangible example of how molecular structure dictates ADME properties.

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